molecular formula C17H22N10O6 B582124 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) CAS No. 1797131-64-6

2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one)

Cat. No.: B582124
CAS No.: 1797131-64-6
M. Wt: 462.427
InChI Key: DHOYYKLYLLHMRJ-UHFFFAOYSA-N
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Description

2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), also known as 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), is a useful research compound. Its molecular formula is C17H22N10O6 and its molecular weight is 462.427. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Acyclovir N-Methylene Dimer are herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) . These viruses are known to cause various diseases in humans, ranging from cold sores and chickenpox to mononucleosis .

Mode of Action

Acyclovir N-Methylene Dimer works by inhibiting the replication of the virus. It blocks the DNA polymerase enzyme, which is essential for the virus to replicate . This compound is a nucleoside analog, meaning it mimics the structure of the building blocks of DNA . When the virus attempts to replicate its DNA, it mistakenly incorporates the Acyclovir N-Methylene Dimer into its DNA strand, leading to premature termination of DNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway of viral DNA synthesis. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA . This disruption of the viral replication process inhibits the virus’s ability to spread and cause disease .

Pharmacokinetics

It is known that renal excretion is the major route of elimination of acyclovir, the parent compound . The total body clearance and half-life of acyclovir are dependent on renal function

Result of Action

The result of the action of Acyclovir N-Methylene Dimer is the inhibition of viral replication. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA, thereby stopping the spread of the virus within the host . This leads to a reduction in the severity and duration of symptoms associated with herpes virus infections .

Action Environment

The action of Acyclovir N-Methylene Dimer can be influenced by environmental factors. For instance, it has been found that the compound can undergo photodegradation in water, leading to the formation of photoproducts . These photoproducts have been found to exhibit higher toxicity than the parent compound, indicating that environmental factors can influence the action and potential risks associated with Acyclovir N-Methylene Dimer .

Biochemical Analysis

Biochemical Properties

It is known that Acyclovir, the parent compound, interacts with viral enzymes such as DNA polymerase

Cellular Effects

Acyclovir is known to inhibit viral replication by interfering with viral DNA synthesis

Molecular Mechanism

The exact molecular mechanism of Acyclovir N-Methylene Dimer is not yet known. Acyclovir is known to be converted into its active form, Acyclovir triphosphate, in cells infected with herpes simplex virus (HSV). This active form inhibits viral DNA polymerase, preventing viral DNA synthesis . It is possible that Acyclovir N-Methylene Dimer may have a similar mechanism of action.

Metabolic Pathways

Acyclovir is known to be metabolized by several enzymes, including thymidine kinase and DNA polymerase . It is possible that Acyclovir N-Methylene Dimer may be metabolized by similar pathways.

Properties

IUPAC Name

9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N10O6/c28-1-3-32-8-26-6-20-10-12(26)22-16(24-14(10)30)18-5-19-17-23-13-11(15(31)25-17)21-7-27(13)9-33-4-2-29/h6-7,28-29H,1-5,8-9H2,(H2,18,22,24,30)(H2,19,23,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYYKLYLLHMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797131-64-6
Record name N2,N2'-Methylenediaciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797131646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N2'-METHYLENEDIACICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3N7OW6992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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